molecular formula C12H16O3 B6316071 Methyl 3-(tert-butoxy)benzoate CAS No. 1433822-97-9

Methyl 3-(tert-butoxy)benzoate

Cat. No.: B6316071
CAS No.: 1433822-97-9
M. Wt: 208.25 g/mol
InChI Key: UFEXFSNJDWWHGR-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butoxy)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a tert-butoxy group. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(tert-butoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(tert-butoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct introduction of the tert-butoxycarbonyl group into a benzoic acid derivative using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(tert-butoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(tert-butoxy)benzoate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and transesterification reactions, while the tert-butoxy group can undergo nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.

    tert-Butyl benzoate: Contains the tert-butoxy group but lacks the methyl ester group, affecting its reactivity and applications.

Uniqueness

Methyl 3-(tert-butoxy)benzoate is unique due to the presence of both the methyl ester and tert-butoxy groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEXFSNJDWWHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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